N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide

CAS No.: 1021244-20-1

Cat. No.: VC2832562

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021244-20-1 |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide |

| Standard InChI | InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) |

| Standard InChI Key | WWMCVEUUYGCDBD-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C2=CC=CC=C2C(=NO)N |

| Canonical SMILES | CC1CCCN(C1)C2=CC=CC=C2C(=NO)N |

Introduction

Structural and Physical Properties

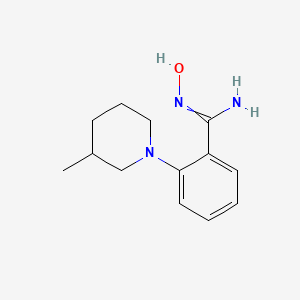

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide belongs to the class of carboximidamides, featuring a distinctive molecular structure that influences its chemical behavior and potential applications. The compound's structure consists of a benzene ring with two key substituents: a 3-methyl-1-piperidinyl group and a hydroxycarboximidamide moiety.

Basic Molecular Data

The fundamental physical and chemical properties of N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide are presented in Table 1, which provides essential information for identification and characterization of this compound.

| Property | Value |

|---|---|

| CAS Number | 1021244-20-1 |

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide |

| Standard InChI | InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) |

| Standard InChIKey | WWMCVEUUYGCDBD-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C2=CC=CC=C2C(=NO)N |

Structural Features

The molecular structure of N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide contains several key functional groups that contribute to its chemical properties and potential reactivity:

The piperidine ring contains a methyl substituent at the 3-position, which influences the ring's conformation and electronic properties. This methyl group creates asymmetry in the piperidine ring, potentially affecting how the molecule interacts with biological targets. The nitrogen atom in the piperidine ring connects directly to the benzene ring, creating a rigid junction between these structural components.

The hydroxycarboximidamide group (-C(=NOH)NH2) presents multiple potential interaction sites, including hydrogen bond donors and acceptors. This functional group is known for its ability to coordinate with metal ions and interact with various biological receptors, which might contribute to potential biological activities of the compound.

Synthesis and Preparation

Purification Considerations

For compounds in this class, purification typically involves techniques such as recrystallization, column chromatography, or preparative HPLC. The selection of specific purification methods would depend on the synthetic route employed and the nature of potential impurities formed during synthesis.

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide, it is valuable to compare it with structurally related compounds mentioned in the available literature.

Structural Analogues

Table 2 presents a comparison between N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide and several structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide | C13H19N3O | 233.31 | 3-Methyl substituent on piperidine ring, direct attachment to benzene |

| N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide | C13H19N3O | 233.31 | No methyl substituent on piperidine, attachment via methylene bridge |

| N-(tert-butyl)-N'-hydroxy-2-(2-oxo-1-piperidinyl)benzenecarboximidamide | C16H23N3O2 | 289.38 | tert-butyl substituent, 2-oxo-piperidinyl group |

| N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide | C12H17N3O2 | 235.29 | 4-Hydroxy substituent on piperidine, no methyl group |

Structure-Activity Relationship Considerations

The structural differences between these compounds can significantly influence their physical, chemical, and potentially biological properties:

The position and nature of substituents on the piperidine ring (3-methyl in our compound of interest versus 4-hydroxy in related compounds) can alter the ring's conformation, electronic distribution, and hydrogen-bonding capabilities. These factors may substantially impact receptor binding and other biological interactions .

The presence of a methylene bridge between the benzene ring and piperidine (as in N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide) introduces greater conformational flexibility compared to direct attachment. This flexibility might allow for better adaptation to binding sites in biological targets.

Additional functional groups, such as the 2-oxo group in N-(tert-butyl)-N'-hydroxy-2-(2-oxo-1-piperidinyl)benzenecarboximidamide, can introduce new reactivity patterns and biological interactions. The carbonyl group provides an additional hydrogen bond acceptor site and alters the electronic properties of the piperidine nitrogen .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume